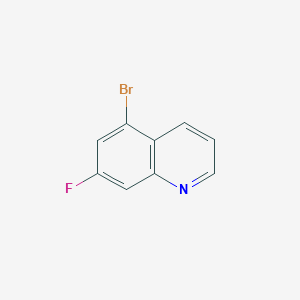

5-溴-7-氟喹啉

描述

5-Bromo-7-fluoroquinoline is an organic compound with a molecular weight of 226.05 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name for 5-Bromo-7-fluoroquinoline is the same as its common name . The InChI code for this compound is1S/C9H5BrFN/c10-8-4-6 (11)5-9-7 (8)2-1-3-12-9/h1-5H . Physical And Chemical Properties Analysis

5-Bromo-7-fluoroquinoline is a solid at room temperature . It should be stored in a dark place and kept dry .科学研究应用

抗菌剂合成

5-溴-7-氟喹啉已被用作新型喹诺酮衍生物合成中的关键中间体。例如,Hayashi 等人 (2002) 证明了它在制备对革兰氏阳性菌(如金黄色葡萄球菌和肺炎链球菌,包括对其他喹诺酮耐药的菌株)具有出色抗菌活性的喹诺酮化合物中的应用。这些化合物还对革兰氏阴性菌表现出显着的活性,与现有的氟喹诺酮相当 (Hayashi, Takahata, Kawamura, & Todo, 2002)。

癌症研究和耐药性

在癌症研究中,5-溴-7-氟喹啉衍生物已被探索其在克服耐药性方面的潜力。冯等人 (2017) 研究了 NLRP3 炎症小体在口腔鳞状细胞癌 (OSCC) 对 5-氟尿嘧啶 (5-FU)(一种广泛使用的化疗药物)的耐药性中的作用。他们的研究结果表明,靶向 ROS/NLRP3 炎症小体/IL-1β 信号通路可以增强 5-FU 基化疗在 OSCC 治疗中的疗效 (Feng et al., 2017)。

化疗药物开发

此外,5-溴-7-氟喹啉在合成已知抗癌剂的类似物方面至关重要。Golubev 等人 (2010) 开发了一种创建 3-溴甲基-2-氯-4-氟甲基喹啉的方法,从而合成了 7-三氟甲基路托宁,这是一种抗肿瘤生物碱路托宁 A 的类似物,它保留了抗肿瘤活性,并显示出在肿瘤细胞中诱导细胞凋亡的潜力 (Golubev et al., 2010)。

安全和危害

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

作用机制

Target of Action

The primary targets of 5-Bromo-7-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities

Result of Action

The molecular and cellular effects of 5-Bromo-7-fluoroquinoline’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that 5-Bromo-7-fluoroquinoline may have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoroquinoline, it is recommended to keep it in a dark place, sealed in dry, at room temperature . .

属性

IUPAC Name |

5-bromo-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRTXFHNXXGJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)

![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)

![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)

![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![1-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine](/img/structure/B2868610.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)